tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate
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Description
The compound tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl substituted pyrazine derivatives and related compounds, which can offer insights into the chemical behavior and properties of the compound . These derivatives are of interest due to their potential applications in pharmaceuticals and materials science due to their structural and electronic properties .
Synthesis Analysis
The synthesis of tert-butyl substituted pyrazine derivatives can involve multiple steps, including acylation, cyclization, and substitution reactions. For instance, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides followed by reaction with alkyl hydrazines can lead to the formation of pyrazole derivatives . Similarly, organocatalyzed synthesis has been employed to prepare tert-butyl substituted pyrrole derivatives from Boc-tetramic acid and benzylidenemalononitrile . These methods could potentially be adapted for the synthesis of tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate.
Molecular Structure Analysis
The molecular structure of tert-butyl substituted pyrazine derivatives can be characterized using spectroscopic methods such as NMR, FTIR, and Raman spectroscopy, as well as X-ray crystallography and computational methods like DFT analysis . These techniques can provide detailed information about the conformation, bond lengths, angles, and electronic distribution within the molecule. For example, NBO analysis can reveal the stability of the molecule and the presence of hyper-conjugative interactions and charge delocalization .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl substituted pyrazine derivatives can involve various types of reactions, including hydrogen bonding interactions, as seen in the case of 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles, which form hydrogen-bonded supramolecular structures . Additionally, the presence of functional groups such as carboxylates and amides can participate in further chemical transformations, potentially leading to a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted pyrazine derivatives are influenced by their molecular structure. These properties can include thermal stability, solubility, and the presence of intramolecular hydrogen bonds, which can affect the compound's melting point and boiling point . The electronic properties, such as the HOMO and LUMO energies, can be indicative of the compound's reactivity and its potential as a nonlinear optical material .
Mechanism of Action
Target of Action
Similar compounds have shown significant anti-cancer activities . These compounds are often evaluated against cancer cells such as Hep-2, HepG2, MCF-7, A375, and normal Vero cell .
Mode of Action
It’s worth noting that similar compounds have shown to exhibit anti-cancer activities . The compounds are generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoing [4 + 1] cycloaddition .
Biochemical Pathways
Compounds with similar structures have been associated with anti-cancer activities
Result of Action
Similar compounds have demonstrated significant anti-cancer activities . These activities suggest that the compound may induce changes at the molecular and cellular levels that inhibit cancer cell proliferation.
properties
IUPAC Name |
tert-butyl 8-benzyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-12-11-21-10-9-20(14-17(21)15-22)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCHDBQKCSFSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CCN(CC2C1)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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